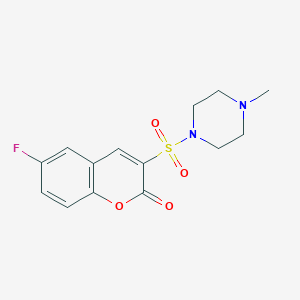

![molecular formula C14H16FNO3S B2587282 (1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1797571-30-2](/img/structure/B2587282.png)

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a bicyclic azetidine that has been shown to have a unique mechanism of action and biochemical effects.2.1]oct-2-ene.

Wissenschaftliche Forschungsanwendungen

Host-Guest Chemistry and Molecular Recognition

Research by Bakirci, Koner, and Nau (2005) demonstrated that p-sulfonatocalix[4]arene exhibits high binding constants with bicyclic azoalkanes, highlighting the significance of spherical shape complementarity in molecular recognition. This study underscores the potential of using such compounds in aqueous host-guest chemistry systems, providing a unique observation of hydrophilic but spherical bicyclic residue preference over hydrophobic groups (Bakirci, Koner, & Nau, 2005).

Synthetic Methodologies

Umano, Koura, and Inoue (1981) explored the photochemical reactions of certain phenylsulfonyl-substituted compounds, leading to the formation of tetracyclic compounds through skeletal isomerization. This finding has implications for the synthesis of complex organic structures (Umano, Koura, & Inoue, 1981).

Pharmacological Applications

The research by Tamura et al. (1987) on the synthesis of carbapenems with a sulfonyl group in the C-6 side chain provided insights into creating compounds with good antibacterial activity and potent β-lactamase inhibitory activity. This study indicates the potential of such compounds in developing new antibiotics (Tamura et al., 1987).

Supramolecular Sensor Systems

Bakirci and Nau (2006) developed a supramolecular sensor system based on the interaction between fluorescent azoalkane and p-sulfonatocalix[4]arene for signaling the binding of choline and carnitine. This system exemplifies the application of such compounds in creating sensitive and selective sensor systems for detecting biologically relevant molecules (Bakirci & Nau, 2006).

Antiviral Agents

Supuran (2011) evaluated a series of sulfonamide derivatives, including azabicyclo[3.2.1]octane scaffolds, for their potential as C-C chemokine receptor 5 (CCR5) antagonists, which are crucial in preventing HIV-1 entry into cells. This research highlights the ongoing efforts to discover novel antiviral agents using structurally diverse scaffolds (Supuran, 2011).

Eigenschaften

IUPAC Name |

8-(3-fluoro-4-methoxyphenyl)sulfonyl-8-azabicyclo[3.2.1]oct-2-ene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FNO3S/c1-19-14-8-7-12(9-13(14)15)20(17,18)16-10-3-2-4-11(16)6-5-10/h2-3,7-11H,4-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUXTQGKWOEILL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)N2C3CCC2C=CC3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-bromophenoxy)-N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B2587204.png)

![5-{1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2587212.png)

![methyl 4-((7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)methyl)benzoate](/img/structure/B2587214.png)

![Methyl[(4-methyl-1,3-thiazol-5-yl)methyl]amine dihydrochloride](/img/no-structure.png)

![4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2587222.png)